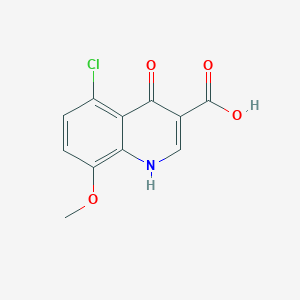

5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid

Description

5-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid is a quinoline derivative with a carboxylic acid group at position 3, hydroxyl at position 4, chlorine at position 5, and methoxy at position 8. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with substituent patterns critically influencing bioactivity and physicochemical properties.

Properties

IUPAC Name |

5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c1-17-7-3-2-6(12)8-9(7)13-4-5(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHXPACQQGMJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352763 | |

| Record name | F3099-6315 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641993-16-0 | |

| Record name | 5-Chloro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641993-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | F3099-6315 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination at Position 5

Reagents :

Regioselectivity :

Methoxylation at Position 8

Two-Step Process :

-

Bromination :

-

Br₂ in CHCl₃ with FeBr₃ catalyst at 50°C introduces bromine at C8.

-

-

Nucleophilic Substitution :

Key Considerations :

-

Bromine acts as a transient directing group, leveraging steric effects to ensure substitution at the meta position relative to C4.

-

Microwave-assisted conditions reduce reaction time from 12 hours to 30 minutes.

Carboxylic Acid Group Introduction and Modifications

The C3 carboxylic acid moiety is typically introduced via hydrolysis of an ester precursor:

Hydrolysis Protocol :

Yield Comparison :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NaOH (reflux) | 92 | 98 |

| HCl (reflux) | 88 | 95 |

Base-mediated hydrolysis is preferred for higher yields, though acid conditions minimize decarboxylation side reactions.

Industrial-Scale Production and Green Chemistry Innovations

Recent advancements prioritize solvent-free and catalytic methodologies to enhance sustainability:

Catalytic Cyclization :

-

Molecular iodine (5 mol%) in PEG-400 at 100°C achieves quinoline ring formation in 4 hours with 89% yield.

Solvent-Free Ester Hydrolysis :

-

Ball milling with K₂CO₃ enables complete ester-to-acid conversion in 1 hour without solvents.

Waste Reduction :

-

Pd/C catalysts for hydrogenation steps are recycled up to 5 times without activity loss, reducing heavy metal waste.

Analytical Validation and Quality Control

Critical Characterization Data :

| Technique | Key Signals | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 8.52 (s, 1H, C2-H) | Quinoline ring |

| δ 10.32 (s, 1H, -COOH) | Carboxylic acid | |

| IR | 1680 cm⁻¹ (C=O stretch) | Acid/ester |

| HPLC | Retention time: 6.7 min (C18 column) | Purity >98% |

Impurity Profiling :

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 5 and hydroxyl group at position 4 are primary sites for nucleophilic substitution.

-

The chlorine atom undergoes substitution with amines to form amino derivatives, which are bioactive against microbial strains (MIC values: 4–16 µg/mL for bacterial strains) .

-

The hydroxyl group can be alkylated to form ethers, enhancing lipophilicity and modulating pharmacokinetic properties.

Oxidation and Reduction Reactions

The hydroxyl and methoxy groups participate in redox transformations.

-

Oxidation of the hydroxyl group yields a ketone derivative, while reduction of the methoxy group produces a dihydroxy analog.

-

These derivatives exhibit altered electronic properties, influencing their biological activity (e.g., antiviral IC₅₀ values: 0.49–3.03 µM) .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes esterification, amidation, and decarboxylation.

-

Ester derivatives (e.g., ethyl ester) are intermediates in drug synthesis, with boiling points ~385°C and density 1.386 g/cm³ .

-

Amidation enhances target specificity, as seen in hybrid compounds with ciprofloxacin showing broad-spectrum antibacterial activity .

Electrophilic Aromatic Substitution

The quinoline ring undergoes halogenation and nitration at activated positions.

-

Bromination occurs at position 6 due to electron-donating effects of the hydroxyl group .

-

Nitrated derivatives show enhanced antimicrobial activity (MIC: 1 × 10⁻⁴ g/mL for S. aureus) .

Complexation and Salt Formation

The carboxylic acid and hydroxyl groups form metal complexes and salts.

-

Metal complexes exhibit antiviral activity (selectivity index up to 39.5) by interfering with viral glycoprotein synthesis .

Condensation Reactions

The hydroxyl and carboxylic acid groups participate in Mannich and Pechmann condensations.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 5-chloro-4-hydroxy-8-methoxyquinoline exhibit antimicrobial properties. A study published in BioRxiv highlighted its effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development .

Cancer Research

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapies .

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to modulate oxidative stress pathways, which are critical in neuronal damage .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Reduces oxidative stress |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Chlorinated carboxylic acid + quinoline derivative | Formation of the target compound |

| Hydroxylation | Hydroxylating agent (e.g., H2O2) | Introduction of hydroxyl group |

| Carboxylation | CO2 under basic conditions | Carboxylic acid formation |

Case Study 1: Antimicrobial Efficacy

A study involving the application of this compound against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL. This finding supports its potential use as a new antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers, suggesting that it may interfere with cancer cell survival pathways .

Mechanism of Action

The mechanism of action of 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Analysis and Molecular Properties

Key analogs and their substituent differences are summarized below:

*Calculated from molecular formula $ C{12}H{10}ClNO_5 $.

2.2. Functional Group Impact on Properties

- Hydroxyl Group (Position 4): Present in the target compound and 5-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid, this group enhances acidity (pKa ~3–4 for carboxylic acid and ~9–10 for phenolic OH) and aqueous solubility compared to non-hydroxylated analogs like 5-chloro-8-methylquinoline-3-carboxylic acid .

- Methoxy vs. Methyl (Position 8) : Methoxy (OMe) is electron-donating, increasing resonance stabilization and polarity compared to methyl (Me). This may improve binding to hydrophilic targets but reduce membrane permeability .

- Chlorine Position: The target’s Cl at position 5 versus 4-chloro-8-methoxyquinoline-3-carboxylic acid’s Cl at position 4 alters electronic distribution. Chlorine at position 5 may enhance steric hindrance near the carboxylic acid, affecting reactivity .

- Fluorine and Ester Modifications: Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate introduces fluorine (electron-withdrawing) and an ester group. Fluorine improves metabolic stability, while the ester reduces polarity, favoring absorption .

Biological Activity

5-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid (C₁₀H₇ClN₁O₃) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique quinoline structure with the following functional groups:

- Chloro group : Enhances biological activity and solubility.

- Hydroxy group : May participate in hydrogen bonding, influencing reactivity.

- Methoxy group : Contributes to the compound's overall stability and solubility.

The molecular weight of this compound is approximately 223.613 g/mol, making it a relatively small molecule suitable for various biological applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Synthesis Methods

Several synthetic pathways have been reported for the preparation of this compound. These methods typically involve multi-step reactions that incorporate key functional groups through various chemical transformations, such as:

- Nucleophilic substitutions

- Hydroxylation reactions

- Carboxylation processes

These synthetic strategies highlight the versatility of producing this compound for further biological evaluation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Chloro-4-hydroxyquinoline | 1153084-29-7 | Lacks methoxy group; primarily studied for antimicrobial properties. |

| 5-Chloro-4-hydroxy-8-methylquinoline | 641993-09-1 | Contains methyl instead of methoxy; different biological activity profile. |

| 5-Chloro-4-hydroxyquinoline-3-carboxylic acid | 860205-48-7 | No methoxy group; simpler structure but similar reactivity. |

The presence of both methoxy and chloro groups in this compound enhances its solubility and potential biological activity compared to its analogs, making it a promising candidate for further research in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves prior to use and follow proper removal techniques to avoid contamination .

- Ventilation : Ensure adequate fume hood ventilation, especially in enclosed spaces, to prevent inhalation of vapors or aerosols .

- Storage : Store in tightly sealed containers in a dry, well-ventilated area. Avoid exposure to moisture and static electricity .

- Spill Management : Contain spills using inert absorbents (e.g., dry sand) and dispose of contaminated materials as hazardous waste .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substitution patterns (e.g., chlorine and methoxy groups). Compare peak shifts with analogous compounds, such as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, where substituents influence aromatic proton splitting .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the quinoline backbone .

Q. What are the key considerations for storing this compound to ensure stability?

- Methodological Answer :

- Container Integrity : Use amber glass containers to prevent photodegradation. Ensure seals are airtight to avoid moisture ingress .

- Environmental Controls : Maintain storage temperatures between 2–8°C for long-term stability. Monitor humidity levels to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. What synthetic routes are available for the preparation of this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Lactamization Strategy : Analogous to the synthesis of [1,4]diazepinoquinolone carboxylic acids, start with a nitro-substituted quinoline precursor. Reduce the nitro group to an amine, followed by cyclization using polyphosphoric acid (PPA) to form the hydroxyquinoline core .

- Chlorination and Methoxylation : Introduce chlorine and methoxy groups via electrophilic aromatic substitution. Optimize reaction temperature (e.g., 60–80°C) and stoichiometry to minimize side products like over-chlorinated derivatives .

Q. How should researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., IR, UV-Vis, and X-ray crystallography) to resolve ambiguities. For example, IR can confirm the presence of carboxylic acid O-H stretches (~2500–3000 cm) .

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. This approach is effective for distinguishing regioisomers .

Q. What methodologies are recommended for assessing the environmental impact of this compound in ecological studies?

- Methodological Answer :

- Persistence Testing : Conduct OECD 301 biodegradation assays to evaluate half-life in soil/water. Chlorinated quinolines often exhibit low biodegradability, necessitating advanced oxidation processes for remediation .

- Toxicity Profiling : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity. Correlate results with quantitative structure-activity relationship (QSAR) models to predict ecotoxicological risks .

Q. How can researchers optimize the solubility of this compound for in vitro biological assays?

- Methodological Answer :

- pH Adjustment : Ionize the carboxylic acid group by dissolving in alkaline buffers (pH 8–9). Monitor solubility via dynamic light scattering (DLS) to prevent aggregation .

- Co-Solvent Systems : Use dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) to enhance solubility. Validate biocompatibility with cell-based assays to ensure solvent concentrations do not induce cytotoxicity .

Data Analysis and Contradiction Resolution

Q. How should conflicting data regarding the reactivity of the methoxy group in this compound be resolved?

- Methodological Answer :

- Controlled Reactivity Studies : Compare demethylation rates under acidic (e.g., HBr/acetic acid) vs. basic conditions (e.g., NaOH/ethanol). Monitor reaction progress via HPLC to identify intermediate species .

- Isotopic Labeling : Synthesize a deuterated methoxy derivative to track reaction pathways using -NMR or mass spectrometry .

Q. What strategies can mitigate byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer :

- Protecting Group Chemistry : Temporarily protect the hydroxy group with acetyl or tert-butyldimethylsilyl (TBDMS) groups to direct chlorination to the desired position .

- Catalytic Optimization : Screen transition metal catalysts (e.g., Pd/C or CuI) to improve regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.